molecular formula C20H21NO4 B2861473 N-[2-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran-6-yl]butanamide CAS No. 890636-95-0

N-[2-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran-6-yl]butanamide

Cat. No.: B2861473
CAS No.: 890636-95-0
M. Wt: 339.391
InChI Key: XIWHMXQTJHZKHK-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran-6-yl]butanamide is a complex organic compound with a unique structure that includes a chroman ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran-6-yl]butanamide typically involves multicomponent reactions. One approach is the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid in the presence of a base such as triethylamine . The reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile, followed by the formation of the chroman ring system in acidic media .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran-6-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The chroman ring can be oxidized to form quinones.

    Reduction: The carbonyl group in the chroman ring can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

N-[2-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran-6-yl]butanamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Medicine: The compound may have therapeutic potential due to its unique structure, which could interact with biological targets in novel ways.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-[2-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran-6-yl]butanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chroman ring system can interact with various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran-6-yl]butanamide is unique due to its specific chroman ring system and the presence of both methoxy and butanamide groups

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-6-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-3-4-20(23)21-14-7-10-18-16(11-14)17(22)12-19(25-18)13-5-8-15(24-2)9-6-13/h5-11,19H,3-4,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWHMXQTJHZKHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)OC(CC2=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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